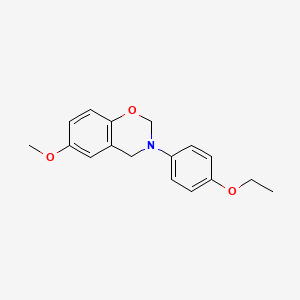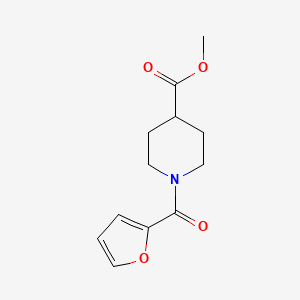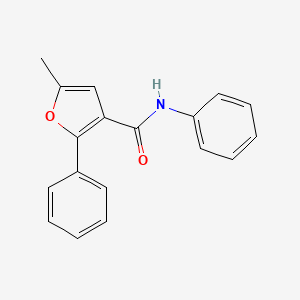![molecular formula C20H25N7O2 B5589704 2-(1H-benzimidazol-1-yl)-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5589704.png)
2-(1H-benzimidazol-1-yl)-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a part of the benzimidazole class, which has diverse biological activities. Studies have synthesized various derivatives of benzimidazole, focusing on their potential in different fields such as antimicrobial and antinociceptive activities.
Synthesis Analysis
- The synthesis of related benzimidazole derivatives involves the reaction of specific starting materials like 1-(1H-benzimidazol-2-yl)ethanone and various aldehydes, yielding compounds with antimicrobial action (Ch, 2022).
- Another method involves reactions between 2-aminobenzimidazole and other compounds, leading to derivatives with confirmed structures through techniques like X-ray crystallography (Troxler & Weber, 1974).
Molecular Structure Analysis
- The molecular structure of benzimidazole derivatives has been studied using X-ray analysis, confirming the expected bond lengths and angles, with the benzimidazole ring system being nearly planar (Özbey et al., 2001).
Chemical Reactions and Properties
- Benzimidazole derivatives have been involved in various chemical reactions, leading to different structures with potential biological activities. For instance, they have been used to create compounds with antinociceptive properties (Nacak et al., 1999).
Physical Properties Analysis
- The physical properties of benzimidazole derivatives, such as solubility, have been a focus in molecular design to enhance biological activity. For example, modifying the molecular structure of a benzimidazole derivative led to improved aqueous solubility and oral absorption (Shibuya et al., 2018).
Chemical Properties Analysis
- The chemical properties of these compounds are often tailored to target specific biological pathways. For example, some benzimidazole derivatives have been designed as inhibitors of specific enzymes like histamine-stimulated gastric acid secretion (Ife et al., 1989).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Compounds with benzimidazole and morpholine structures have been synthesized and analyzed for their chemical structures and potential applications. For example, Özbey, Kuş, and Göker (2001) focused on the synthesis and biological evaluation of benzimidazoles as antihistaminic and antimicrobial agents, emphasizing their methodological approach to developing these compounds and their structural analysis through x-ray crystallography (Özbey, S., Kuş, C., & Göker, H., 2001).
Antimicrobial Activity
Several studies have synthesized benzimidazole derivatives and evaluated their antimicrobial properties. For instance, Majithiya and Bheshdadia (2022) synthesized novel derivatives of benzimidazole and assessed their antimicrobial efficacy against selected bacterial and fungal strains, showing promising results in combating microbial infections (Majithiya, J.J., & Bheshdadia, B., 2022).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it can cause to health and the environment.
Zukünftige Richtungen
This involves predicting or discussing the potential future applications or studies that can be done based on the known properties and uses of the compound.
For your specific compound, you might need to refer to scientific literature or databases for detailed information. Please consult with a chemist or a relevant expert for accurate information.
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-15-24-18(12-19(25-15)26-8-10-29-11-9-26)21-6-7-22-20(28)13-27-14-23-16-4-2-3-5-17(16)27/h2-5,12,14H,6-11,13H2,1H3,(H,22,28)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHKWSODGVUMLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(3-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5589624.png)
![(3R*,4R*)-3-methyl-1-[(pyridin-4-ylthio)acetyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5589636.png)
![4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5589649.png)
![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5589653.png)
![3-(2-chloro-6-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5589661.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5589662.png)
![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]azetidin-3-ol](/img/structure/B5589674.png)

![(1-piperidinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5589681.png)
![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5589691.png)
![2-{4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5589693.png)
